(Tetrahydrofuran-3-yl)methanamine hydrochloride chemical properties
(Tetrahydrofuran-3-yl)methanamine hydrochloride chemical properties
An In-Depth Technical Guide to (Tetrahydrofuran-3-yl)methanamine Hydrochloride: Properties, Synthesis, and Applications
Abstract
(Tetrahydrofuran-3-yl)methanamine hydrochloride is a pivotal chemical intermediate recognized for its versatile applications across the pharmaceutical, agrochemical, and materials science sectors. This guide provides a comprehensive technical overview of its chemical properties, synthesis methodologies, reactivity, and principal applications. As a bifunctional building block, it features a rigid tetrahydrofuran (THF) scaffold and a reactive primary amine, a combination that imparts unique structural and physicochemical properties to target molecules.[1] This document serves as a resource for researchers, chemists, and drug development professionals, offering field-proven insights into the utilization of this valuable compound.
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern chemical synthesis, (Tetrahydrofuran-3-yl)methanamine has emerged as a compound of significant interest. Its structure is deceptively simple, yet it provides a powerful tool for molecular design. The molecule consists of a saturated five-membered oxygen heterocycle (tetrahydrofuran) substituted at the 3-position with an aminomethyl group.[2]
This unique architecture offers two key features for synthetic chemists:
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A Rigid, Polar Scaffold: The tetrahydrofuran ring provides a conformationally restricted, polar framework. Unlike flexible, linear alkyl chains, this ring system introduces a distinct spatial vector, which can be crucial for optimizing a molecule's binding affinity and pharmacokinetic profile.[1]
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A Versatile Nucleophilic Handle: The primary amine group is a versatile functional group that serves as a key point for elaboration, readily participating in reactions such as amide bond formation, reductive amination, and urea synthesis.[1]
The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a preferred variant for storage and formulation. Its principal applications lie in drug discovery, where it is used to explore structure-activity relationships (SAR) in therapeutic areas like central nervous system (CNS) disorders and oncology, and in the agrochemical industry as a key intermediate in the synthesis of the neonicotinoid insecticide, Dinoteturan.[1][3][4][5]
Nomenclature and Structure
Correctly identifying a chemical entity is critical for research and regulatory compliance. The following section details the nomenclature and structural identifiers for (Tetrahydrofuran-3-yl)methanamine and its hydrochloride salt.
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Systematic (IUPAC) Name: (Oxolan-3-yl)methanamine hydrochloride
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Common Synonyms: 3-(Aminomethyl)tetrahydrofuran hydrochloride; (3-Tetrahydrofuranyl)methanamine hydrochloride; C-(Tetrahydrofuran-3-yl)methylamine hydrochloride[3]
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CAS Number:
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Molecular Formula: C₅H₁₁NO · HCl
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Molecular Weight: 137.61 g/mol
Caption: Chemical structure of (Tetrahydrofuran-3-yl)methanamine hydrochloride.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in reactions, formulations, and biological systems. The data below is summarized for both the hydrochloride salt and the corresponding free base.
| Property | Value | Notes |
| Appearance | Solid | For the hydrochloride salt. |
| Colorless to slightly yellow clear liquid | For the free base.[8] | |
| Molecular Weight | 137.61 g/mol | Hydrochloride salt. |
| 101.15 g/mol | Free base.[1][3][7] | |
| Melting Point | 72-92 °C | Hydrochloride salt. |
| Boiling Point | 156.0 ± 13.0 °C at 760 Torr | Free base.[3][5] |
| Density | 0.967 ± 0.06 g/cm³ | Free base, at 20 °C.[3][5] |
| pKa | 9.96 ± 0.29 | Predicted for the free base.[3][5] |
| Refractive Index (n20/D) | 1.462 | For the free base.[3][8] |
| Flash Point | 53.1 ± 13.1 °C | Free base.[5] |
Synthesis and Manufacturing
The most efficient and widely documented synthesis of (Tetrahydrofuran-3-yl)methanamine is through the reductive amination of Tetrahydrofuran-3-carboxaldehyde. This method is favored for its high yield and operational simplicity.[9]
Synthesis Principle
Reductive amination is a two-step, one-pot process where a carbonyl group is converted into an amine. In this specific synthesis, Tetrahydrofuran-3-carboxaldehyde first reacts with ammonia to form an intermediate imine. This imine is then immediately reduced in situ by hydrogen gas in the presence of a catalyst, typically Raney Nickel, to yield the target primary amine. The choice of Raney Ni is based on its high activity and selectivity for this type of transformation. The final hydrochloride salt is obtained by treating the purified free base with hydrochloric acid.
Experimental Protocol: Reductive Amination
The following protocol is a representative procedure for the synthesis of the free base, (Tetrahydrofuran-3-yl)methanamine.[9]
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Reactor Charging: A suitable high-pressure reactor is charged with Tetrahydrofuran-3-carboxaldehyde (1.0 mol), Raney Ni catalyst (e.g., 20 g), and a 15% solution of ammonia in methanol (3.0 mol).
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Hydrogenation: The reactor is sealed and purged with nitrogen before being pressurized with hydrogen gas to approximately 4 MPa (approx. 580 psi).
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Reaction: The reaction mixture is heated to 60 °C and stirred vigorously for 12 hours. The progress of the reaction should be monitored by a suitable technique such as GC or TLC.
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Work-up: After cooling to room temperature, the reactor is carefully depressurized. The reaction mixture is filtered to remove the Raney Ni catalyst.
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Isolation: The filtrate is concentrated under reduced pressure to remove the methanol and excess ammonia, yielding crude 3-aminomethyltetrahydrofuran with high purity (typically >99%).[9]
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Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent) is added. The (Tetrahydrofuran-3-yl)methanamine hydrochloride precipitates as a solid and is collected by filtration and dried.
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